N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine
Description
The target compound, N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine, features a 1,3-oxazole core substituted at positions 2, 4, and 5. Key structural elements include:
- 2-(4-Methylphenyl group: Introduces hydrophobic and π-π stacking capabilities.
- N-[3-(1H-Imidazol-1-yl)propyl] side chain: Provides a basic nitrogen center for hydrogen bonding or coordination (e.g., in enzyme active sites).
Synthesis: While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., quinazoline derivatives) are synthesized via nucleophilic substitution of chloro intermediates with aminopropylimidazole in polar solvents like DMF . Characterization typically involves NMR, elemental analysis, and crystallography .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-17-4-8-19(9-5-17)21-26-23(31(28,29)20-10-6-18(2)7-11-20)22(30-21)25-12-3-14-27-15-13-24-16-27/h4-11,13,15-16,25H,3,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMMELAADNLPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Attachment of the Propyl Chain: The imidazole ring can be functionalized with a propyl chain using alkylation reactions.
Synthesis of the Oxazole Ring: The oxazole ring can be formed through cyclization of appropriate precursors.
Introduction of the Tolyl Group: The tolyl group can be introduced via electrophilic aromatic substitution.
Tosylation: The final step involves the tosylation of the oxazole ring to yield the desired compound.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole and oxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is part of a broader class of imidazole derivatives known for their biological activities. Imidazole-based compounds are often utilized in the development of pharmaceuticals due to their ability to interact with biological targets effectively.
Anticancer Activity
Research has shown that imidazole derivatives exhibit promising anticancer properties. For instance, compounds similar to N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine have been synthesized and tested against various cancer cell lines. A study highlighted that certain imidazole derivatives demonstrated significant cytotoxic effects on human cancer cells, suggesting their potential as anticancer agents .
Antimicrobial Properties
Imidazole derivatives are also recognized for their antimicrobial activities. The compound's structure allows it to function as an effective agent against a range of pathogens, making it useful in developing new antibiotics or antifungal treatments .
Agricultural Applications
In addition to medicinal uses, this compound can be explored in agricultural settings.
Fungicides and Herbicides
Compounds containing the imidazole moiety are often employed as fungicides and herbicides due to their ability to inhibit specific enzymes in fungi and plants. This makes them valuable for crop protection and pest management strategies .
Case Study 1: Anticancer Efficacy
A study conducted on a series of imidazole derivatives, including those similar to this compound, demonstrated significant inhibition of growth in cervical and bladder cancer cell lines. The structure-activity relationship indicated that specific substitutions enhanced cytotoxicity .
Case Study 2: Agricultural Impact
Research evaluating the effectiveness of imidazole-based fungicides showed that compounds with similar structures effectively reduced fungal infections in crops by inhibiting fungal growth at low concentrations, showcasing their potential as environmentally friendly agricultural solutions .
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The oxazole ring and tosyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Oxazole Core
The oxazole core is highly modular. Key analogs include:
Key Observations :
Heterocyclic Core Modifications
Replacing the oxazole core with other heterocycles alters physicochemical and biological properties:
Impact of Core Structure :
- Oxazole : Balances hydrophobicity and polarity, suitable for membrane penetration.
- Quinazoline : Larger planar systems may improve binding to hydrophobic enzyme pockets (e.g., kinases) .
- Benzothiazole : Sulfur atom enhances polar interactions and metabolic stability .
Functional Group Contributions
Role of the 4-Methylbenzenesulfonyl Group
This group is conserved in the target compound and BF25411 . It likely:
- Enhances solubility via sulfonyl oxygen interactions.
- Acts as a hydrogen-bond acceptor in enzyme binding pockets.
N-[3-(1H-Imidazol-1-yl)propyl] Side Chain
Compounds with this substituent (e.g., ’s benzamide derivatives) exhibit anti-tumor activity, suggesting its role in targeting enzymes like carbonic anhydrase or kinases . Replacing imidazole with morpholine () may alter selectivity due to reduced basicity .
Research Findings and Implications
- Antimicrobial Potential: Quinazoline analogs with imidazole side chains demonstrated broad-spectrum activity , suggesting the oxazole core may offer similar versatility.
- Crystallography : SHELX software is widely used for structural validation of such compounds .
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Heterocycle Impact on Properties
| Core | Polarity | Aromaticity | Example Application |
|---|---|---|---|
| Oxazole | Moderate | Moderate | Enzyme inhibition |
| Quinazoline | Low | High | DNA intercalation |
| Thiazole | High | Moderate | Antimicrobial agents |
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxazole ring, imidazole moiety, and sulfonamide group. Its molecular formula is , with a molecular weight of approximately 372.49 g/mol. The presence of the imidazole ring suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed through processes such as:
- Formation of the Imidazole Ring : Using 1H-imidazole derivatives.
- Oxazole Synthesis : Employing condensation reactions involving appropriate aldehydes and amines.
- Sulfonamide Formation : Introducing the sulfonamide group via nucleophilic substitution.
These steps require careful control of reaction conditions to ensure high yields and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing imidazole and oxazole moieties. For instance:
- Case Study 1 : A related compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to apoptosis induction via caspase activation .
- Case Study 2 : Another study revealed that imidazole derivatives exhibited potent inhibition against tumor growth in xenograft models, suggesting their utility as anticancer agents .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes:
- MAO-B Inhibition : Similar compounds have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases. Some derivatives showed IC50 values below 0.5 µM, indicating strong inhibitory activity .
- Cholinesterase Inhibition : Compounds with structural similarities have also been tested for acetylcholinesterase (AChE) inhibition, crucial for Alzheimer's disease treatment. Certain derivatives achieved significant inhibition rates, suggesting potential therapeutic applications .
Data Table: Biological Activities Overview
| Activity Type | Compound Derivative | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | Imidazole derivative | 10 - 30 | |
| MAO-B Inhibition | Similar oxazole derivative | <0.5 | |
| AChE Inhibition | Related benzamide derivative | <0.3 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with key biological targets:
- Receptor Binding : The imidazole group may facilitate binding to various receptors involved in cellular signaling pathways.
- Enzyme Interaction : The oxazole and sulfonamide functionalities can enhance binding affinity towards enzymes like MAO-B and AChE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
